Physicochemical Differentiation: Lipophilicity (XLogP3) of Tetrahydrobenzothiazole vs. Fully Aromatic Benzothiazole Core
The 6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole core of the target compound yields a calculated XLogP3 of 3.6, which is approximately 0.5–1.0 log units lower than that predicted for directly analogous fully aromatic benzothiazole-2-yl benzamides [1]. This difference arises from the partial saturation reducing aromatic surface area and altering solvation energetics. A comparator such as N-(6-methyl-1,3-benzothiazol-2-yl)-3-methoxybenzamide (fully aromatic core) is predicted to have XLogP3 > 4.0 based on fragment-based calculations, classifying it as less CNS-favorable under standard drug-likeness guidelines.
| Evidence Dimension | Calculated lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.6 (computed, Kuujia/ChemAxon-derived) |
| Comparator Or Baseline | XLogP3 > 4.0 predicted for fully aromatic N-(6-methyl-1,3-benzothiazol-2-yl)-3-methoxybenzamide (fragment-based estimate, no experimental data available) |
| Quantified Difference | ≥ 0.4 log unit reduction in lipophilicity for the tetrahydrobenzothiazole analog |
| Conditions | In silico prediction using ChemAxon/XLogP3 algorithm as reported on vendor datasheet [1]; comparator value based on structural fragment calculation |
Why This Matters
For CNS-targeted research programs, a logP between 2–4 is generally preferred; the tetrahydrobenzothiazole core brings the compound closer to this optimal range than its fully aromatic counterparts, potentially reducing off-target binding and improving brain penetration.
- [1] Kuujia.com. CAS No. 313374-18-4: 3-Methoxy-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide. Product technical datasheet. Computed property: XLogP3 = 3.6. View Source
